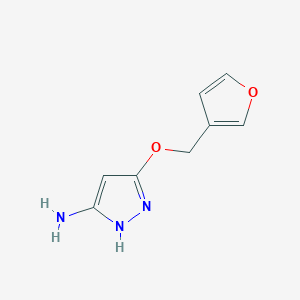
tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 7th position, and a fluorine atom at the 5th position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloro-5-fluoroindole.
Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Automation: Automated systems are employed for efficient production and quality control.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids.
Reduction Products: Reduction can yield indoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is used to study the structure-activity relationship of indole-based molecules. It serves as a model compound for understanding the behavior of indoles in biological systems.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They are studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is also employed in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl 5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 7-chloro-1H-indole-1-carboxylate
- tert-Butyl 5-chloro-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can lead to distinct chemical and biological properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications.
Propiedades
Fórmula molecular |
C13H13ClFNO2 |
|---|---|
Peso molecular |
269.70 g/mol |
Nombre IUPAC |
tert-butyl 7-chloro-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H13ClFNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h4-7H,1-3H3 |
Clave InChI |
CYFJROQUZQOIJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)

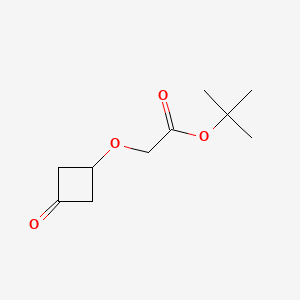



![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)
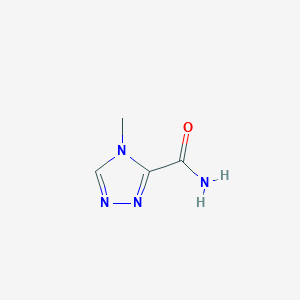
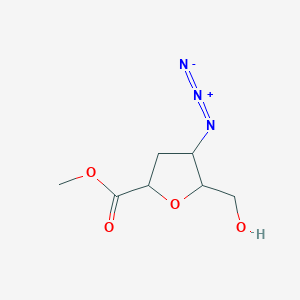
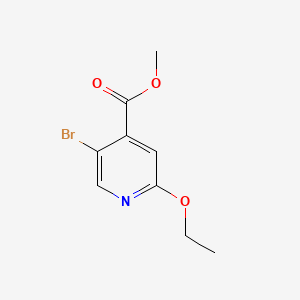

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
